molecular formula C16H15FN2O3S B494988 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 873580-23-5

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No. B494988
CAS RN: 873580-23-5
M. Wt: 334.4g/mol
InChI Key: PDFSLXPSCCTRTG-UHFFFAOYSA-N
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Description

The compound “1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine” is structurally similar to the requested compound . It has a molecular formula of C12H16FNO3S and a molecular weight of 273.32 .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, related compounds such as “(5-Fluoro-2-methoxyphenyl)methanol” are used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine” includes a piperidine ring sulfonylated with a 5-fluoro-2-methoxyphenyl group .


Physical And Chemical Properties Analysis

The compound “1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine” has a predicted boiling point of 413.7±55.0 °C and a predicted density of 1.283±0.06 g/cm3 .

Safety and Hazards

The safety data sheet for “5-Fluoro-2-methoxyphenylboronic acid” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for the requested compound were not found, the use of boronic acids and their esters in the design of new drugs and drug delivery devices suggests potential applications in medical and pharmaceutical research .

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-22-14-8-7-13(17)11-15(14)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFSLXPSCCTRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

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